molecular formula C5H5ClO4 B114160 Ethyl 3-chloro-2,3-dioxopropanoate CAS No. 143668-53-5

Ethyl 3-chloro-2,3-dioxopropanoate

Cat. No.: B114160
CAS No.: 143668-53-5
M. Wt: 164.54 g/mol
InChI Key: CKWFDQCBNZXUKO-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2,3-dioxopropanoate is an ester derivative featuring a chloro substituent and two adjacent oxo groups on the propanoate backbone. Chlorinated esters of this type are often intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or functional materials .

Properties

CAS No.

143668-53-5

Molecular Formula

C5H5ClO4

Molecular Weight

164.54 g/mol

IUPAC Name

ethyl 3-chloro-2,3-dioxopropanoate

InChI

InChI=1S/C5H5ClO4/c1-2-10-5(9)3(7)4(6)8/h2H2,1H3

InChI Key

CKWFDQCBNZXUKO-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C(=O)Cl

Canonical SMILES

CCOC(=O)C(=O)C(=O)Cl

Synonyms

Propanoic acid, chlorodioxo-, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Ethyl 3-chloro-2,3-dioxopropanoate (inferred) and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents CAS Number Key Properties/Applications
This compound* C₅H₅ClO₄ 176.55 (calculated) Cl, 2×=O at C2 and C3 Not available Likely high reactivity due to dioxo groups; potential use in cyclization reactions
Ethyl 3,3-dichloro-2-oxopropanoate C₅H₆Cl₂O₃ 185.01 2×Cl at C3, =O at C2 98025-26-4 Used in synthesis of heterocycles; polar solvent solubility
Ethyl 3-chloro-2,2-dimethylpropanoate C₇H₁₃ClO₂ 164.63 Cl at C3, 2×CH₃ at C2 106315-37-1 Steric hindrance from CH₃ groups reduces reactivity; industrial solvent
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate C₁₁H₁₀Cl₂O₃ 273.10 3,5-Cl₂-C₆H₃ at C3, =O at C3 172168-01-3 Aryl-substituted; used in pesticide synthesis

*Inferred properties based on structural analogs.

Key Research Findings

  • Reactivity Trends: The presence of dioxo groups (as in this compound) significantly increases electrophilicity compared to mono-oxo or alkyl-substituted analogs, accelerating reactions with amines or hydrazines .
  • Steric vs. Electronic Effects: Methyl groups (e.g., in ethyl 3-chloro-2,2-dimethylpropanoate) reduce reactivity through steric hindrance, whereas chloro and oxo groups enhance it via electronic withdrawal .
  • Biological Activity : Aryl-substituted β-keto esters demonstrate higher pesticidal activity compared to aliphatic derivatives, attributed to their aromatic electron-withdrawing groups .

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